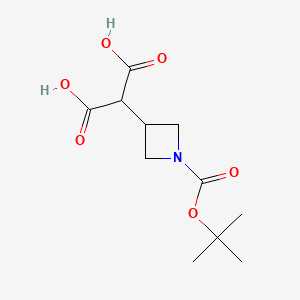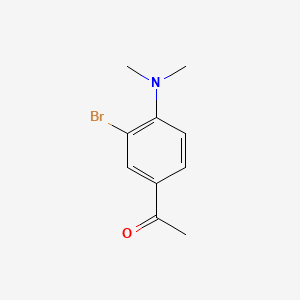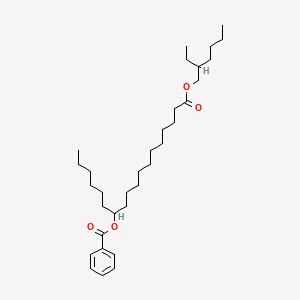
Posaconazole inter-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole inter-8 is a triazole antifungal compound used primarily for the prevention and treatment of invasive fungal infections. It is particularly effective against infections caused by Candida and Aspergillus species in immunocompromised patients . This compound is known for its broad-spectrum antifungal activity and is often used when other antifungal treatments are ineffective or not tolerated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Posaconazole inter-8 is synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents such as dichloromethane and water, along with catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound, making it more effective for oral administration . The process involves dissolving this compound in a solvent system and then spray drying it to form a stable, amorphous solid dispersion .
Chemical Reactions Analysis
Types of Reactions: Posaconazole inter-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its stability and efficacy as an antifungal agent.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The conditions for these reactions are carefully controlled to ensure the formation of the desired products without compromising the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modifications in the piperazine central ring and the triazole and triazolone side chains . These modifications enhance the antifungal activity and reduce the potential for drug resistance .
Scientific Research Applications
Posaconazole inter-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactions of triazole antifungals . In biology and medicine, this compound is extensively researched for its efficacy in treating invasive fungal infections in immunocompromised patients . It is also used in clinical trials to evaluate its safety and effectiveness compared to other antifungal agents . In industry, this compound is used in the development of new antifungal formulations and drug delivery systems .
Mechanism of Action
Posaconazole inter-8 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes . By blocking this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . The molecular targets of this compound include the heme cofactor located on the sterol 14α-demethylase enzyme .
Comparison with Similar Compounds
Posaconazole inter-8 is structurally similar to other triazole antifungal agents such as itraconazole and fluconazole . it has a broader spectrum of activity and is more effective against certain resistant fungal strains . Unlike itraconazole, this compound contains a tetrahydrofuran ring and fluorine atoms, which enhance its antifungal potency and reduce the potential for drug interactions . Similar compounds include itraconazole, fluconazole, and voriconazole .
This compound stands out due to its unique structural features and broad-spectrum antifungal activity, making it a valuable option for treating invasive fungal infections, especially in patients who are unresponsive to other treatments .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODQCIJGJACIKO-HEIROHQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F2N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704868 |
Source


|
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161532-56-5 |
Source


|
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
![Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B599530.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B599531.png)







